

# Physical properties of 4-(4-Chlorophenoxy)benzotrile

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## Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzotrile

CAS No.: 74448-92-3

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Technical Monograph: **4-(4-Chlorophenoxy)benzotrile** CAS Registry Number: 74448-92-3

Document Type: Technical Reference & Experimental Guide Version: 1.0[1]

## Executive Summary & Chemical Identity

**4-(4-Chlorophenoxy)benzotrile** is a diaryl ether widely utilized as a high-value intermediate in the synthesis of agrochemicals (specifically broad-spectrum fungicides) and pharmaceutical candidates targeting inflammatory pathways.[1] Structurally, it consists of a benzotrile moiety linked via an ether oxygen to a para-chlorobenzene ring.[1] This ether linkage confers significant chemical stability, while the nitrile group serves as a versatile "chemical handle" for transformation into acids, amides, or amines.[1]

**Chemical Structure:** The molecule exhibits a "bent" geometry around the central oxygen atom (C-O-C angle approx. 118-120°), disrupting planarity and influencing its solubility profile and packing density in the solid state.[1]

Identifier	Value
IUPAC Name	4-(4-Chlorophenoxy)benzotrile
Common Synonyms	4-Chloro-4'-cyanodiphenyl ether; p-(p-Chlorophenoxy)benzotrile
CAS Number	74448-92-3
Molecular Formula	C <sub>13</sub> H <sub>8</sub> ClNO
Molecular Weight	229.66 g/mol
SMILES	<chem>N#CC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1</chem>

## Physicochemical Properties Profile

The following data aggregates experimental values from industrial certificates of analysis and standard chemical databases.

Table 1: Physical Data Summary

Property	Value / Range	Condition / Note
Physical State	Solid (Crystalline Powder)	at 20°C, 1 atm
Color	White to Off-White	High purity (>98%)
Melting Point	84.0 – 88.0 °C	Sharp melting range indicates high crystallinity [1][2]
Boiling Point	160 °C	at 0.6 mmHg (Vacuum distillation required) [2]
Solubility (Organic)	Soluble	Methanol, DMSO, DMF, Chloroform
Solubility (Aqueous)	Insoluble	Hydrophobic diaryl core
Flash Point	168.4 °C	Predicted (Closed Cup)
Purity Standard	≥ 98.0% (GC)	Standard industrial grade [2]

Spectroscopic Signature (Predicted):

- IR Spectrum: Distinct nitrile ( ) stretch at  $\sim 2220\text{--}2230\text{ cm}^{-1}$ .<sup>[1]</sup> Aryl ether ( ) stretch bands appear between  $1200\text{--}1275\text{ cm}^{-1}$ .<sup>[1]</sup>
- $^1\text{H}$  NMR (DMSO- $d_6$ ): Two sets of AA'BB' coupling patterns. The protons ortho to the nitrile are deshielded (approx.<sup>[1]</sup> 7.8 ppm), while protons ortho to the ether linkage are shielded (approx.<sup>[1]</sup> 7.0–7.2 ppm).<sup>[1]</sup>

## Synthesis Protocol: Nucleophilic Aromatic Substitution ( $\text{S}_\text{n}\text{Ar}$ )

The most robust industrial synthesis involves the coupling of 4-chlorophenol with 4-fluorobenzonitrile (or 4-chlorobenzonitrile, though less reactive) mediated by a weak base in a polar aprotic solvent.<sup>[1]</sup>

### Mechanism of Action

The reaction proceeds via an  $\text{S}_\text{n}\text{Ar}$  mechanism.<sup>[1]</sup> The electron-withdrawing nitrile group on the fluorobenzene ring activates the para-position, making it susceptible to nucleophilic attack by the phenoxide ion generated in situ from 4-chlorophenol.<sup>[1]</sup>

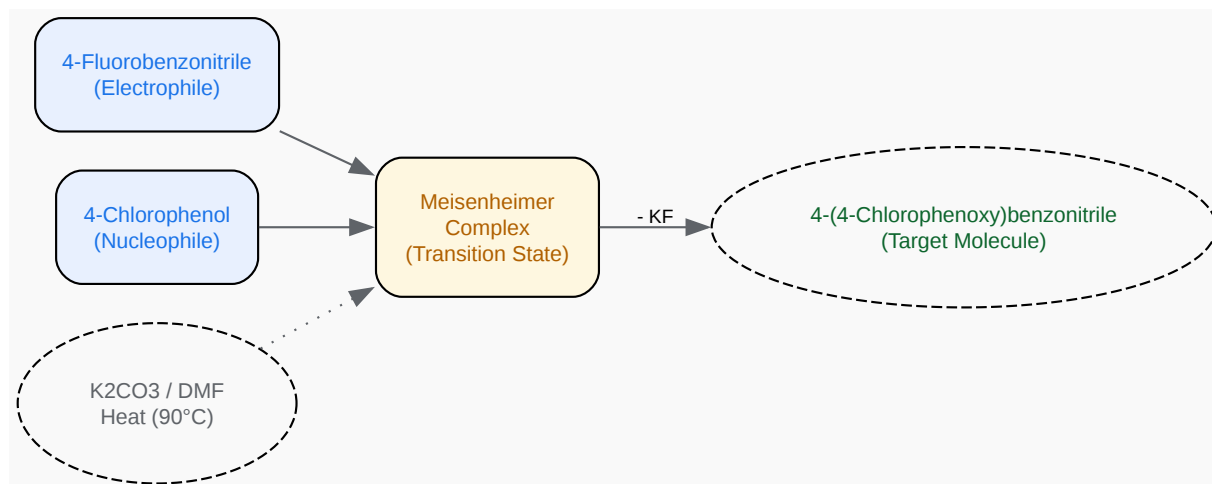
### Experimental Workflow

Reagents:

- 4-Fluorobenzonitrile (1.0 eq)<sup>[1]</sup>
- 4-Chlorophenol (1.1 eq)<sup>[1]</sup>
- Potassium Carbonate ( ), anhydrous (1.5 eq)<sup>[1]</sup>
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)<sup>[1][2]</sup>

## Protocol Steps:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 eq) in DMF (approx. 5 mL per mmol).
- Deprotonation: Add anhydrous  $\text{K}_2\text{CO}_3$  (1.5 eq). Stir at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt. Note: The solution may change color slightly.[1]
- Addition: Add 4-fluorobenzonitrile (1.0 eq) to the mixture.
- Reaction: Heat the reaction mixture to 90–100°C under an inert atmosphere (N<sub>2</sub> or Ar). Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][3] Complete conversion typically occurs within 4–6 hours.[1][4]
- Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice/water (10x volume of DMF). The product will precipitate as a white to pale yellow solid.[1]
- Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.[1]
- Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield pure **4-(4-Chlorophenoxy)benzonitrile** as white needles.



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Figure 1: S<sub>N</sub>Ar Synthesis Pathway. The electron-deficient nitrile ring facilitates the displacement of fluoride by the phenoxide.[1]

## Structural Applications in Drug Design

The **4-(4-chlorophenoxy)benzonitrile** scaffold is a privileged structure in medicinal chemistry, often referred to as a "bi-aryl ether linker." [1]

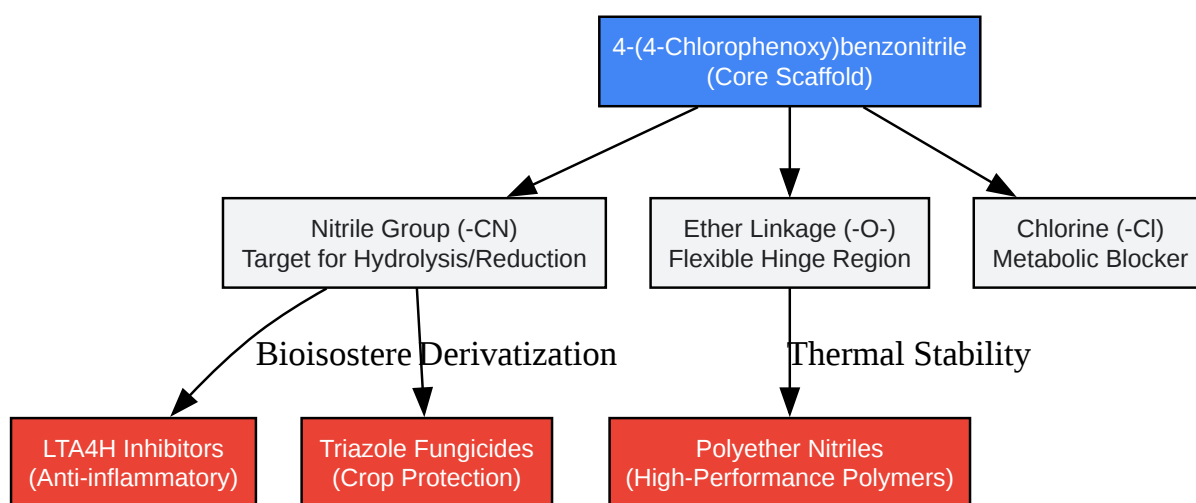
1. **Metabolic Stability:** The ether oxygen is metabolically robust compared to esters or amides, resisting hydrolysis in plasma. [1] The chlorine atom at the para-position blocks metabolic oxidation (hydroxylation) at the most reactive site of the phenyl ring, extending the half-life (

) of the parent drug. [1]

2. **Pharmacophore Geometry:** The bond angle of the ether oxygen allows the two aromatic rings to adopt a "twisted" conformation relative to each other. [1] This is critical for fitting into hydrophobic pockets of enzymes where a rigid, planar biphenyl system would face steric clashes. [1]

3. **Key Targets:**

- LTA4H Inhibitors: Derivatives of this scaffold have been explored as inhibitors of Leukotriene A4 Hydrolase, a target for preventing cardiac inflammation [3].[1][5]
- Agrochemicals: It serves as a precursor to Difenoconazole-class fungicides, where the nitrile is converted to a heterocycle or used as a branch point.[1]



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Figure 2: Functional mapping of the scaffold showing reactive sites and downstream applications.[1][2]

## Handling, Safety, and Storage

Hazard Classification (GHS):

- Signal Word: Warning
- H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]
- H315/H319: Causes skin irritation and serious eye irritation [1][2].[1][6]

Storage Protocol:

- Temperature: Store at room temperature (15–25°C).

- Atmosphere: Keep container tightly closed. While not highly hygroscopic, storage under dry conditions is recommended to prevent hydrolysis of the nitrile over long periods.[1]
- Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile to a carboxylic acid).[1]

## References

- Davies, D. R., et al. (2009).[1][5] Discovery of DG-051, a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for scaffold application in LTA4H inhibitors).

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